molecular formula C20H16Cl2N6OS B2528050 N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941911-60-0

N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2528050
CAS No.: 941911-60-0
M. Wt: 459.35
InChI Key: NOJSWKFCOVITGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core. This scaffold is substituted at the 3-position with a 4-chlorobenzyl group and at the 7-position with a thioacetamide moiety linked to a 2-chlorobenzylamine (Fig. 1). The triazolopyrimidine system is known for its bioisosteric resemblance to purines, enabling interactions with enzymatic targets such as kinases and epigenetic regulators .

The synthesis of such derivatives typically involves nucleophilic substitution reactions. For instance, intermediates like 3-benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine are reacted with thiol-containing nucleophiles (e.g., 4-aminothiophenol) under basic conditions (triethylamine, TEA) to introduce thioether linkages . Subsequent coupling with chlorobenzyl halides or activated acetamide derivatives yields the final product. These methods are optimized for regioselectivity and functional group compatibility, with yields varying based on substituent steric and electronic effects .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N6OS/c21-15-7-5-13(6-8-15)10-28-19-18(26-27-28)20(25-12-24-19)30-11-17(29)23-9-14-3-1-2-4-16(14)22/h1-8,12H,9-11H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJSWKFCOVITGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole and pyrimidine moiety, which are known to exhibit significant biological activities. The presence of chlorine substituents may enhance its pharmacological properties by influencing interactions with biological targets.

Biological Activity Overview

1. Antimicrobial Activity
Research indicates that compounds containing the triazole and pyrimidine scaffolds exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess antifungal and antibacterial activities against various pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity
The triazolo[4,5-d]pyrimidine derivatives have demonstrated significant anticancer effects in vitro. Studies reveal that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

Antimicrobial Efficacy

A study evaluated several triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited up to 16 times higher efficacy than standard antibiotics like ampicillin .

Anticancer Potential

Another investigation focused on the anticancer properties of pyrimidine-based compounds. It was found that specific derivatives showed promising results against multiple cancer cell lines, with IC50 values indicating potent activity .

Data Table: Biological Activity Summary

Biological ActivityTarget Organisms/Cell LinesReference
AntibacterialS. aureus, E. coli
AntifungalCandida albicans, A. fumigatus
AnticancerVarious cancer cell lines
AnticonvulsantSpecific animal models

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: Many triazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Apoptosis Induction: The ability to trigger programmed cell death is crucial for anticancer agents.
  • Membrane Disruption: Some compounds may disrupt microbial membranes, leading to cell lysis.

Scientific Research Applications

1. Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance:

  • Mechanism of Action : The presence of the thio group may enhance the compound's ability to inhibit bacterial growth by interfering with essential metabolic pathways.
  • Case Studies : Analogous compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of triazolo-pyrimidines had minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

The compound is also being investigated for its potential anticancer properties:

  • In Vitro Studies : Similar triazolo derivatives have been tested against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), showing promising cytotoxic effects.
  • Mechanism of Action : The anticancer activity is hypothesized to result from the inhibition of specific enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest strong binding affinity to targets such as topoisomerase and kinases involved in cancer progression .
  • Antimicrobial Efficacy Study :
    • A series of triazole derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing significant activity with some compounds achieving IC50 values below 5 µM.
  • Cytotoxicity Assessment :
    • In vitro assays on human cancer cell lines indicated that certain derivatives exhibited selective toxicity with minimal effects on normal cells, suggesting a favorable therapeutic index for further development.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) References
N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide 3: 4-Cl-benzyl; 7: thioacetamide C₂₀H₁₅Cl₂N₆OS 442.9 N/A N/A
N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide 3: 4-F-benzyl; 7: thioacetamide C₂₀H₁₆ClFN₆OS 442.9 N/A N/A
N-(2-chlorobenzyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide 3: methyl; 7: thioacetamide C₁₄H₁₃ClN₆OS 356.8 N/A N/A
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide 3: benzyl; 7: thioacetamide C₂₁H₂₀N₆O₂S 420.5 N/A N/A
9d: 2-((3-(4-(piperidin-1-ylmethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole 3: 4-(piperidinylmethyl)benzyl; 7: benzo[d]oxazole C₂₈H₂₈N₈OS 532.6 130–133 23.5

Key Observations:

Halogen Substitution : Replacing the 4-Cl-benzyl group with 4-F-benzyl (as in ) retains molecular weight (~442.9) but alters electronic properties. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.

Alkyl vs. Aryl Substitution : The methyl-substituted analog () has a significantly lower molecular weight (356.8 vs. 442.9), likely reducing steric hindrance but compromising target affinity due to decreased aromatic interactions.

Heterocyclic Modifications : Compound 9d () incorporates a benzo[d]oxazole-thioether group, increasing molecular weight (532.6) and melting point (130–133°C). The rigid heterocycle may improve binding to planar enzyme active sites.

Spectral Data and Structural Confirmation

  • NMR Trends : Aromatic protons in 9d (δ 7.35–7.42 ppm, ) and 9e (δ 7.35–7.42 ppm, ) show consistent shifts, confirming the triazolopyrimidine core’s stability. Methyl groups in alkyl-substituted analogs (e.g., δ 2.24 ppm in ) exhibit characteristic singlet peaks.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for ) align with calculated molecular weights, ensuring synthetic accuracy.

Implications for Drug Design

The 3- and 7-position substituents critically influence the pharmacodynamic and pharmacokinetic profiles of triazolopyrimidines:

  • Bulkier Substituents (e.g., benzo[d]oxazole) : May limit blood-brain barrier penetration but increase target specificity .
  • Solubility Considerations : Piperidine and morpholine moieties (as in 9d and 9e, ) improve aqueous solubility, aiding bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.